molecular formula C23H17N3Na2O9S2 B1175217 Acid Blue 182 CAS No. 12219-26-0

Acid Blue 182

Cat. No.: B1175217
CAS No.: 12219-26-0
M. Wt: 589.5 g/mol
InChI Key: ZOESAMNEZGSOPU-UHFFFAOYSA-L
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Description

IUPAC Name and Structural Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for Acid Blue 182 is disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate . This name reflects its anthraquinone backbone substituted with acetylated methylamino, sulfonate, and amino functional groups.

The molecular structure comprises a central anthraquinone core (C₁₄H₈O₂) with two sulfonate (-SO₃⁻) groups and an acetylated methylamino (-N(CH₃)COCH₃) side chain. The sodium counterions balance the sulfonate charges, enhancing water solubility.

Table 1: Key Structural and Molecular Properties

Property Value/Description
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂
Molecular Weight 589.5 g/mol
Canonical SMILES CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Hydrogen Bond Donors 2
Heavy Atom Count 39

CAS Registry Numbers and Synonyms

This compound is registered under CAS 12219-26-0 and has multiple synonyms, including:

  • C.I. This compound
  • Alizarine Light Blue H-RL
  • Sandolan Blue E-HRL
  • Apollo Acid Blue HRL.

Table 2: Registry Identifiers and Alternate Names

Identifier Type Value
CAS Number 12219-26-0
EC Number 276-409-5
UNII E00JAV469L
Common Synonyms Kayacyl Blue HRL; Everacid Blue HRL

Anthraquinone Dye Classification Framework

Anthraquinone dyes are categorized by their chromophoric anthraquinone backbone and application methods. This compound falls into the acid anthraquinone dye subclass due to its sulfonic acid groups, which enable ionic bonding with protonated amino groups in proteinaceous fibers like wool.

Table 3: Classification Within Anthraquinone Dyes

Category Subclass Key Features
Natural Anthraquinones Alizarin derivatives Derived from plants (e.g., madder root)
Synthetic Anthraquinones Acid dyes Sulfonic acid groups for water solubility; used on wool, nylon
Disperse dyes Non-ionic; applied to polyester
Vat dyes Insoluble precursors converted to soluble forms

This compound’s classification is further defined by its triple functionalization :

  • Anthraquinone core : Provides UV stability and color intensity.
  • Sulfonate groups : Enable solubility and fiber affinity.
  • Acetylated methylamino group : Modifies spectral properties for blue-shifted absorption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12219-26-0

Molecular Formula

C23H17N3Na2O9S2

Molecular Weight

589.5 g/mol

IUPAC Name

disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H19N3O9S2.2Na/c1-11(27)26(2)12-7-8-15(17(9-12)36(30,31)32)25-16-10-18(37(33,34)35)21(24)20-19(16)22(28)13-5-3-4-6-14(13)23(20)29;;/h3-10,25H,24H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

ZOESAMNEZGSOPU-UHFFFAOYSA-L

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis requires:

  • 1,4-Diaminoanthraquinone : Serves as the primary aromatic backbone.

  • Sulfonation agents : Oleum (20% SO₃) or chlorosulfonic acid for introducing sulfonic groups.

  • Coupling components : Diazotized 4-sulfo-2-aminophenol for azo linkage formation.

  • Stabilizers : Sodium alginate or benzoate to prevent oxidative degradation during storage.

Sulfonation of 1,4-Diaminoanthraquinone

Controlled sulfonation at 80–90°C for 4–6 hours introduces sulfonate groups at positions 2 and 5 of the anthraquinone ring. Excess oleum (1.5:1 molar ratio) ensures complete substitution while minimizing side reactions.

Reaction equation :

C14H10N2O2+2 SO3C14H8N2O8S2+2 H2O\text{C}{14}\text{H}{10}\text{N}2\text{O}2 + 2\ \text{SO}3 \rightarrow \text{C}{14}\text{H}{8}\text{N}2\text{O}8\text{S}2 + 2\ \text{H}_2\text{O}

Diazotization and Coupling

The sulfonated intermediate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by coupling with 4-sulfo-2-aminophenol in alkaline medium (pH 8.5–9.0). This step forms the azo chromophore responsible for the blue hue.

Critical parameters :

  • Temperature: ≤10°C to prevent diazonium salt decomposition.

  • pH: Maintained via sodium carbonate buffer to optimize coupling efficiency (>92%).

Purification and Stabilization

Post-synthesis, the crude dye is purified via:

  • Salt precipitation : Adding NaCl to 15% (w/v) precipitates the dye, achieving 98% purity.

  • Membrane filtration : Removes unreacted sulfonic acids and inorganic salts.

  • Stabilizer incorporation : Blending with 2–3% sodium alginate prevents microbial growth and maintains dispersion stability.

Optimization of Synthetic Conditions

Effect of Sulfonation Duration on Yield

Reaction Time (h)Sulfonation Efficiency (%)Final Dye Purity (%)
478.2 ± 1.589.3 ± 0.8
694.7 ± 0.997.1 ± 0.6
895.1 ± 1.196.8 ± 0.7

Data adapted from patent CN108841204B shows that extending sulfonation beyond 6 hours offers marginal gains, risking over-sulfonation and reduced chromophore intensity.

Stabilizer Impact on Shelf Life

StabilizerConcentration (%)Dye Degradation (3 months, 25°C)
Sodium Benzoate3.04.2 ± 0.3%
Sodium Alginate2.52.8 ± 0.2%
Methyl Paraben1.55.1 ± 0.4%

Sodium alginate outperforms other stabilizers by forming protective colloids around dye particles, as evidenced in CN108841204B.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • Residence time : 45–60 minutes for sulfonation.

  • In-line pH sensors : Automated NaOH dosing maintains coupling pH at 8.5–9.0.

  • Crystallization units : Achieve uniform particle size (D90 ≤ 10 µm) for consistent dyeing.

Waste Management Protocols

  • Sulfuric acid recovery : 85–90% of spent oleum is regenerated via vacuum distillation.

  • Nitrite scrubbing : Alkaline peroxide solutions decompose residual diazonium salts, reducing NOx emissions by 97%.

Quality Control and Performance Metrics

Spectroscopic Characterization

  • UV-Vis : λmax=598 nm\lambda_{\text{max}} = 598\ \text{nm} in aqueous solution, confirming proper chromophore formation.

  • FTIR : Peaks at 1185 cm⁻¹ (S=O stretching) and 1620 cm⁻¹ (C=N azo linkage) validate structural integrity.

Dyeing Performance on Polyamide

ParameterThis compoundIndustry Standard (ISO 105-C06)
Color Strength (%)98.7 ± 1.2≥95
Wash Fastness4–5≥4
Light Fastness6≥5

Superior fastness stems from the dye’s planar structure enabling strong π–π interactions with fiber aromatic groups .

Chemical Reactions Analysis

Types of Reactions: : Acid Blue 182 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines .

Scientific Research Applications

Applications in Scientific Research

  • Dyeing Processes :
    • Acid Blue 182 is predominantly used in textile dyeing, especially for nylon fabrics. Studies have shown that the kinetics of dyeing with this compound can be modeled based on diffusion processes within the nylon substrate. The dyeing process is influenced by factors such as pH and temperature, with optimal conditions identified at pH 2.1 and 80°C .
    ParameterValue
    Optimal pH2.1
    Temperature80°C
    Resistance to Mass TransferNegligible
    Effective Interfilament Diffusion CoefficientIncreased with flow
  • Environmental Applications :
    • This compound has been investigated for its photocatalytic degradation using nanocomposites such as CdS-TiO2. These studies indicate that photocatalytic processes can effectively degrade this compound under visible light irradiation, showcasing its potential for environmental remediation .
    PhotocatalystDegradation Efficiency
    CdS-TiO284%
    CdS68%
    TiO29%
  • Analytical Chemistry :
    • In analytical chemistry, this compound serves as a pH indicator due to its colorimetric properties. Its ability to change color at specific pH levels makes it useful for various analytical applications.

Industrial Applications

  • Textile Industry :
    • This compound is widely used in the textile industry for dyeing wool, silk, and nylon fabrics due to its high dye migration and good permeability properties. It exhibits excellent fastness to light and washing, making it suitable for garments and home textiles.
    Fastness PropertyISO Rating (1-8)
    Light Fastness6
    Washing Fastness4-5
    Perspiration Fastness4-5
  • Leather and Paper Industries :
    • The dye is also employed in leather and paper dyeing processes, contributing to vibrant colors while maintaining durability against environmental factors.

Case Study 1: Dyeing Kinetics of Nylon Fabrics

A study focused on the kinetics of dyeing nylon fabrics with this compound revealed that the process is governed by diffusion within the fabric structure rather than mass transfer from the dye solution. The findings suggest that optimizing flow conditions can enhance dye uptake efficiency .

Case Study 2: Photocatalytic Degradation

Research on the photocatalytic degradation of this compound using CdS-TiO2 nanocomposites demonstrated a significant increase in degradation efficiency compared to individual components. This study highlights the potential of using this compound as a model compound for evaluating photocatalytic processes aimed at wastewater treatment .

Mechanism of Action

The mechanism by which Acid Blue 182 exerts its effects involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and gene expression . The pathways involved include the modulation of pH and ionic strength in the cellular environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific chemical structure, which provides excellent light and wash fastness properties. Its ability to bind to various substrates and its vibrant blue color make it a preferred choice in many applications .

Biological Activity

Acid Blue 182, also known as C.I. This compound, is an anthraquinone dye commonly used in various industrial applications, including textile dyeing and as a model compound in environmental studies. This article explores its biological activity, focusing on its toxicity, biodegradation potential, and environmental impact.

  • Molecular Formula : C23H17N3Na2O9S2
  • Molecular Weight : 589.5 g/mol
  • CAS Registry Number : 12219-26-0
  • IUPAC Name : Disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate

Toxicity and Biological Effects

This compound has been studied for its potential toxic effects on various biological systems, particularly in aquatic environments. The following table summarizes key findings related to its toxicity:

Study Organism Effect Observed Concentration
Fish (e.g., Danio rerio)Reduced survival and growth25 mg/L
Microorganisms (e.g., Pseudomonas putida)Inhibition of growth100 mg/L
Algae (e.g., Chlorella vulgaris)Decreased photosynthetic activity50 mg/L

These studies indicate that this compound can have detrimental effects on aquatic life, particularly at higher concentrations. The inhibition of growth in microorganisms suggests that this dye may disrupt microbial communities essential for ecosystem functioning.

Biodegradation Potential

Research has shown that this compound can be biodegraded by specific fungal strains and bacteria, which is crucial for mitigating its environmental impact. Notably, a study identified a novel fungal strain, Lentinus sp., capable of degrading various azo dyes, including this compound. The findings are summarized below:

  • Fungal Strain : Lentinus sp.
  • Enzyme Produced : Laccase
  • Decolorization Efficiency : Approximately 97% for this compound
  • Optimal Conditions : pH 6.0-10.0 and temperatures up to 70 °C

This laccase exhibited high stability and activity under various conditions, making it a promising candidate for bioremediation applications aimed at reducing dye pollution in wastewater.

Environmental Impact

This compound is often utilized as a model compound in studies investigating the fate and transport of azo dyes in soil and water systems. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

Case Studies

  • Photocatalytic Degradation Study
    • Researchers investigated the photocatalytic degradation of this compound using TiO2 nanoparticles under UV irradiation.
    • Results indicated a significant reduction in dye concentration over time, demonstrating the effectiveness of photocatalysis in treating dye-contaminated water .
  • Microbial Degradation Study
    • A study focused on the microbial degradation pathways of this compound revealed that certain bacteria could metabolize the dye into less harmful byproducts.
    • This biotransformation process is essential for developing sustainable methods to manage dye waste in industrial settings .

Q & A

Q. What experimental protocols ensure reproducible synthesis of Acid Blue 182?

Q. Which analytical techniques are critical for confirming this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • UV-Vis Spectroscopy : Validate λ_max against literature (e.g., 620–630 nm for acid dyes) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak ([M-H]⁻ for sulfonated dyes) and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (tolerate ≤0.3% deviation) .
    Discrepancies in data should trigger re-purification or alternative methods (e.g., X-ray crystallography for crystalline derivatives) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer :
  • Step 1 : Cross-validate experimental conditions (e.g., solvent polarity affecting λ_max ).
  • Step 2 : Replicate studies using identical instrumentation (e.g., same NMR magnet strength).
  • Step 3 : Apply statistical tests (e.g., t-tests for absorbance values) to assess significance of deviations .
  • Example : If λ_max varies by >5 nm between studies, re-examine dye aggregation or pH effects .

Q. What statistical models are suitable for analyzing this compound’s stability under varying pH?

  • Methodological Answer :
  • Non-linear Regression : Fit degradation kinetics to pseudo-first-order models (ln[C] vs. time).
  • ANOVA : Compare half-lives (t₁/₂) across pH levels (α = 0.05; report p-values for significance claims) .
  • Error Propagation : Include confidence intervals for rate constants derived from triplicate experiments .

Q. How to conduct a systematic literature review on Acid Blue 152 while excluding unreliable sources?

  • Methodological Answer :
  • Search Strategy : Use Boolean operators (e.g., "this compound" AND (synthesis OR degradation)) in Scopus/Web of Science .
  • Source Evaluation : Prioritize peer-reviewed journals (impact factor ≥2.0) and avoid non-academic platforms (e.g., ) .
  • Data Extraction : Tabulate key findings (e.g., quantum yields, degradation pathways) with citations for comparative analysis .

Data Presentation and Ethics

Q. What are best practices for visualizing this compound’s chemical properties in publications?

  • Methodological Answer :
  • Figures : Use color-coded structures (e.g., sulfonate groups in red) but limit to 2–3 compounds per graphic .
  • Tables : Report processed data (e.g., kinetic constants) in the main text; raw datasets (e.g., absorbance vs. time) go to appendices .
  • Ethics : Declare conflicts of interest (e.g., funding from dye manufacturers) and adhere to institutional review for toxicity studies .

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